N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Overview
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a multifaceted organic compound known for its intricate structure and potential applications in various scientific fields. This compound features a pyridoquinoline core fused with a benzamide group, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is the histone lysine methyltransferase EZH2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
This compound interacts with its target, EZH2, by inhibiting its activity . The compound’s interaction with EZH2 results in a decrease in the enzyme’s ability to methylate histones, which can lead to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the biochemical pathway of histone methylation. This can lead to downstream effects such as changes in chromatin structure and gene expression, potentially impacting cell proliferation and survival .
Pharmacokinetics
It is known that the compound has good secondary pharmacology and physicochemical properties
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression due to altered histone methylation. This can lead to changes in cell behavior, potentially reducing cancer cell aggressiveness and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves the condensation of 3-oxo-pyridoquinoline with benzoyl chloride in the presence of a suitable base like triethylamine. The reaction typically occurs under reflux conditions in an aprotic solvent such as dichloromethane, leading to the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production might involve a multi-step synthesis starting from readily available precursors. These steps could include cyclization, oxidation, and amide formation reactions, with precise control of reaction conditions to maximize yield and purity. The process would typically be scaled up using batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinolin-3-one derivatives using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to tetrahydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzamide and pyridoquinoline moieties.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate and chromium trioxide.
Reducing agents such as sodium borohydride and lithium aluminum hydride.
Nucleophiles and electrophiles like alkyl halides and aryl bromides.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is used as a starting material for the synthesis of more complex heterocyclic compounds, serving as a key intermediate in various organic reactions.
Biology
Biologically, this compound is investigated for its potential role as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anticancer and antimicrobial agent. Preliminary studies suggest that derivatives of this compound exhibit significant bioactivity, paving the way for new treatments.
Industry
Industrially, it is explored for its potential use in the synthesis of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it a valuable component in material science.
Comparison with Similar Compounds
Compared to similar compounds like 9-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline and 9-phenyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide stands out due to its benzamide group. This modification enhances its binding affinity and specificity toward biological targets, increasing its potential efficacy as a drug candidate.
List of Similar Compounds
9-Benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
9-Phenyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
3-Oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxamide
This article covers the intricacies and potential of this compound, highlighting its significance in various scientific domains. Let me know if there's anything more you need!
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-17-9-8-15-12-16(11-14-7-4-10-21(17)18(14)15)20-19(23)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGCSVYIQTXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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